Cas no 1279208-92-2 (6-Ethylquinoline-4(1H)-thione)

6-Ethylquinoline-4(1H)-thione 化学的及び物理的性質
名前と識別子
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- 6-Ethylquinoline-4(1H)-thione
- SB67914
- 6-Ethyl-1H-quinoline-4-thione
- 4(1H)-Quinolinethione, 6-ethyl-
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- インチ: 1S/C11H11NS/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)
- InChIKey: VDVIKNCNYZARAS-UHFFFAOYSA-N
- ほほえんだ: S=C1C=CNC2C=CC(CC)=CC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 44.1
- 疎水性パラメータ計算基準値(XlogP): 3
6-Ethylquinoline-4(1H)-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609357-1g |
6-Ethylquinoline-4(1H)-thione |
1279208-92-2 | 97% | 1g |
¥2849.0 | 2023-04-03 | |
Chemenu | CM492409-1g |
6-Ethylquinoline-4(1H)-thione |
1279208-92-2 | 97% | 1g |
$*** | 2023-03-29 |
6-Ethylquinoline-4(1H)-thione 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
6-Ethylquinoline-4(1H)-thioneに関する追加情報
Comprehensive Overview of 6-Ethylquinoline-4(1H)-thione (CAS No. 1279208-92-2): Properties, Applications, and Research Insights
6-Ethylquinoline-4(1H)-thione (CAS No. 1279208-92-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This sulfur-containing quinoline derivative exhibits unique structural features, making it a valuable intermediate in organic synthesis. The compound's molecular formula, C11H11NS, and its distinct thione functional group contribute to its reactivity and potential applications. Researchers are particularly interested in its role as a building block for bioactive molecules, given the quinoline scaffold's prevalence in drug discovery.
In recent years, the demand for quinoline-based compounds like 6-Ethylquinoline-4(1H)-thione has surged due to their versatility in medicinal chemistry. The compound's CAS No. 1279208-92-2 is frequently searched in academic databases, reflecting its relevance in studies targeting antimicrobial agents and anticancer drug candidates. Its ethyl substituent at the 6-position enhances lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in AI-driven drug design discussions. Computational chemists often explore such derivatives to predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) using machine learning models.
The synthesis of 6-Ethylquinoline-4(1H)-thione typically involves cyclization reactions of appropriately substituted anilines with ethyl-containing precursors. Advanced techniques like microwave-assisted synthesis—a trending keyword in green chemistry—have been employed to improve yield and reduce reaction times. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its purity, a crucial aspect for researchers seeking high-quality reference standards.
Beyond pharmaceuticals, this compound’s photophysical properties are under investigation for applications in organic electronics, such as OLEDs (Organic Light-Emitting Diodes). The thione group’s ability to coordinate with metals also makes it a candidate for catalysis research, aligning with the growing interest in sustainable chemical processes. Industry forums frequently highlight its potential in catalyst ligand design, a niche yet rapidly evolving field.
Environmental and safety profiles of 6-Ethylquinoline-4(1H)-thione are rigorously documented, complying with REACH regulations—a common search term among regulatory professionals. Its stability under standard storage conditions (-20°C, inert atmosphere) ensures longevity, a key consideration for laboratories prioritizing long-term reagent management. Suppliers often emphasize its compatibility with automated synthesis platforms, addressing the automation trend in modern labs.
In summary, 6-Ethylquinoline-4(1H)-thione (CAS No. 1279208-92-2) bridges multiple scientific disciplines, from drug development to advanced materials. Its structure-activity relationships continue to inspire publications in high-impact journals, while its synthetic accessibility supports scalable production. As AI-assisted molecular discovery gains traction, compounds like this will remain pivotal in accelerating innovation across chemistry and life sciences.
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